3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one
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Overview
Description
3-Phenoxyphenyl isocyanate: (3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one) is an organic compound with the molecular formula C13H9NO2 . It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxyphenyl isocyanate typically involves the reaction of 3-phenoxyaniline with phosgene . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
C6H5OC6H4NH2+COCl2→C6H5OC6H4NCO+2HCl
Industrial Production Methods: In an industrial setting, the production of 3-Phenoxyphenyl isocyanate involves large-scale phosgenation of 3-phenoxyaniline. The process is carried out in a controlled environment to ensure safety and efficiency. The reaction is typically conducted in a solvent such as toluene or chlorobenzene to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxyphenyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Hydrolysis: Reacts with water to form and .
Addition reactions: Can react with compounds containing active hydrogen atoms, such as amines, to form substituted ureas.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Water: Hydrolyzes in the presence of water to form the corresponding amine and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
3-Phenoxyphenylamine: Formed from hydrolysis.
Scientific Research Applications
3-Phenoxyphenyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactivity with various functional groups.
Mechanism of Action
The mechanism of action of 3-Phenoxyphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product.
Comparison with Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the phenoxy group, making it less reactive in certain reactions.
Methyl isocyanate: Smaller and more volatile, used in different industrial applications.
Toluene diisocyanate: Contains two isocyanate groups, used primarily in the production of polyurethanes.
Uniqueness: 3-Phenoxyphenyl isocyanate is unique due to the presence of the phenoxy group, which enhances its reactivity and allows for the formation of more complex and diverse products. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
Molecular Formula |
C15H10Cl2O |
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Molecular Weight |
277.1 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-6-11(10-14(13)17)7-9-15(18)12-4-2-1-3-5-12/h1-10H |
InChI Key |
QWYKPZUFPSREFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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